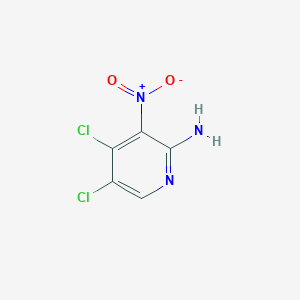

4,5-Dichloro-3-nitropyridin-2-amine

描述

Structure

2D Structure

属性

IUPAC Name |

4,5-dichloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVDKOZOAOAFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676983 | |

| Record name | 4,5-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662116-67-8 | |

| Record name | 4,5-Dichloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4,5 Dichloro 3 Nitropyridin 2 Amine

Advanced Synthetic Routes to 4,5-Dichloro-3-nitropyridin-2-amine

The synthesis of this compound is not a trivial process and typically involves carefully controlled, sequential reactions to introduce the desired functional groups at specific positions on the pyridine (B92270) ring.

Multi-step Synthetic Strategies

One potential route could begin with the chlorination and nitration of 3-aminopyridine (B143674). The synthesis of related compounds often involves the initial halogenation of an aminopyridine, followed by nitration. For instance, the preparation of 2,3-diaminopyridine (B105623) involves the bromination of 2-aminopyridine (B139424), followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org A similar strategy could theoretically be adapted.

A more direct, albeit hypothetical, pathway would involve the selective amination of a precursor like 2,4,5-trichloro-3-nitropyridine. This type of reaction, a nucleophilic aromatic substitution (SNAr), is common for highly electron-deficient pyridine rings. The nitro group strongly activates the ring towards nucleophilic attack, making the displacement of a chlorine atom by an amine possible. The synthesis of 2-Chloro-4-methyl-5-nitropyridine follows a comparable logic, starting from 2-amino-4-methylpyridine (B118599) which undergoes nitration, hydrolysis, and then chlorination. guidechem.com

Preparation from Related Nitropyridine Derivatives

The final step in synthesizing this compound would likely be the amination of a suitable polychlorinated nitropyridine precursor. The reaction of a 2-halopyridine with an amine is a fundamental method for producing 2-aminopyridine derivatives. scielo.br In the case of highly substituted pyridines, these reactions can be carried out with or without transition metal catalysts, often depending on the specific substrates and desired reaction conditions. scielo.br

For example, the synthesis of various imidazo[4,5-b]pyridine scaffolds starts from 2-chloro-3-nitropyridine (B167233), which undergoes nucleophilic substitution with primary amines. acs.org This demonstrates the feasibility of introducing an amino group at the C-2 position of a nitropyridine ring that also bears a chlorine atom. The reaction conditions for such aminations can vary, from refluxing in solvents like dichloromethane (B109758) to using a water-isopropyl alcohol (H₂O-IPA) medium to facilitate the substitution. acs.org The amination of 3-amino-2-chloropyridine (B31603) with aqueous ammonia (B1221849) has also been used to produce 2,3-diaminopyridine, highlighting that direct amination is a viable strategy. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

Specific literature detailing green chemistry approaches for the synthesis of this compound is scarce. However, general principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Potential green strategies applicable to this synthesis could include:

Use of Safer Solvents: A tandem reaction for building an imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine has been successfully demonstrated using an environmentally benign H₂O-IPA mixture as the solvent. acs.org

Catalyst-Free Reactions: Amination of chloropyridines can sometimes be achieved without the use of transition metal catalysts, which reduces cost and environmental impact. scielo.br Microwave-assisted solvent-free amination has also been reported for related halopyridines. scielo.br

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This would involve choosing reactions like addition and rearrangement over substitution and elimination where possible.

Precursors and Intermediates in the Synthesis of this compound

The synthesis of highly substituted pyridines relies on the availability and reactivity of key precursors and intermediates. The chemistry of various dichloro-nitropyridine isomers is fundamental to understanding the potential pathways to this compound.

Derivatives of 2,4-Dichloro-3-nitropyridine (B57353) as Synthetic Feedstocks

2,4-Dichloro-3-nitropyridine is a versatile chemical building block prepared by the nitration of 2,4-dichloropyridine, typically using a mixture of nitric acid and sulfuric acid. google.com This compound is an important precursor for a variety of more complex heterocyclic systems.

A key feature of its reactivity is the differential lability of its two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C-2 position. This regioselectivity is exploited in the synthesis of various biologically active molecules, such as substituted imidazo[4,5-b]pyridines, where an amine selectively displaces the C-4 chlorine. google.com

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 4-chloro-3-nitropyridin-2-ol | Phosphorous oxychloride, Base (e.g., Triethylamine) | 80 - 100 °C, 4 - 6 hours | 2,4-dichloro-3-nitropyridine |

| 2,4-dihydroxy-3-nitropyridine | Phosphorous oxychloride, Phase Transfer Catalyst | Not specified | 2,4-dichloro-3-nitropyridine |

Utilization of 2,6-Dichloro-3-nitropyridine in Related Syntheses

2,6-Dichloro-3-nitropyridine is another crucial intermediate in pyridine chemistry. It is typically synthesized by the nitration of 2,6-dichloropyridine. Various methods exist, often employing a nitrating mixture of nitric acid and sulfuric acid or oleum (B3057394), with reaction temperatures ranging from 20 to 150 °C. google.com The use of oleum can allow for lower molar ratios of nitric acid to be used effectively.

This compound serves as a starting material for numerous derivatives. The chlorine atoms can be substituted sequentially to build complex molecules. For example, it is a precursor in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, where one chlorine is substituted via a Suzuki coupling and the other by an amine. It also undergoes condensation reactions to form macrocycles like chiral tetraoxacalix acs.orgarene acs.orgpyridines.

| Precursor | Reagents | Conditions | Yield |

|---|---|---|---|

| 2,6-dichloropyridine | Potassium nitrate (B79036), conc. H₂SO₄ | 120 °C, 10 hours | Not specified |

| 2,6-dichloropyridine | Nitric acid, Sulfuric acid, Sulfamic acid (catalyst) | 20–150 °C, 10–40 hours | >80% |

| 2,6-dichloropyridine | Nitric acid, Oleum (10-65%) | 85–150 °C | Not specified |

Role of Aminopyridines in Nitropyridine Synthesis

Aminopyridines are fundamental precursors in the synthesis of a wide array of nitropyridine derivatives, which are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution, facilitating the nitration of the pyridine ring, which is otherwise generally unreactive towards electrophiles.

The synthesis of nitropyridines from aminopyridine precursors is primarily achieved through direct nitration. However, the reaction's regioselectivity can be complex. The nitration of 2-aminopyridine, for example, initially forms 2-nitraminopyridine as a kinetic product. sapub.org This intermediate can then undergo rearrangement under acidic conditions or upon heating to yield the thermodynamically more stable ring-nitrated isomers, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). sapub.org This rearrangement process highlights the mechanistic complexity and the challenge in controlling the final product distribution. sapub.org

The presence of other substituents on the aminopyridine ring, such as halogens, significantly influences the position of the incoming nitro group. The existing substituents' electronic and steric effects direct the nitration to a specific position. For example, the synthesis of various chloro-nitropyridines relies on the directing effects of both the amino and the chloro groups to achieve the desired isomer. nih.gov

The following table summarizes several examples of nitropyridine synthesis starting from aminopyridine precursors, illustrating the versatility of this synthetic strategy.

| Precursor | Reagents | Product | Reference |

| 2-Amino-5-methylpyridine | (Not specified) | 2-Chloro-5-methyl-3-nitropyridine (via intermediate steps) | nih.gov |

| 2,6-dichloropyridin-4-amine | 70% HNO₃ in conc. H₂SO₄ | 2,6-dichloro-3-nitropyridin-4-amine | chemicalbook.com |

| 4-amino-2,6-dichloropyridine | KNO₃ in conc. H₂SO₄ | Mixture of 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine | researchgate.net |

| 2-Aminopyridine | (Not specified) | 2-Amino-3-nitropyridine and 2-amino-5-nitropyridine (via 2-nitraminopyridine rearrangement) | sapub.org |

These examples underscore the critical role of aminopyridines as foundational building blocks in the synthesis of complex nitropyridine derivatives. The specific reaction conditions and the substitution pattern of the starting aminopyridine are crucial factors that determine the final product's structure. chemicalbook.comnih.govresearchgate.net

Chemical Transformations and Reaction Mechanisms of 4,5 Dichloro 3 Nitropyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions of 4,5-Dichloro-3-nitropyridin-2-amine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and this compound is a prime substrate for such reactions. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring activates the chlorinated positions towards attack by nucleophiles. scranton.edu

Regioselectivity in Nucleophilic Displacements at the Pyridine Core

The presence of two chlorine atoms at positions 4 and 5, along with a nitro group at position 3 and an amino group at position 2, introduces a complex interplay of electronic and steric effects that govern the regioselectivity of nucleophilic substitution. Generally, nucleophilic attack on substituted pyridines is favored at the positions ortho or para to the electron-withdrawing groups. stackexchange.com In the case of dichloropyridines, the position of substitution can be influenced by the nature of the nucleophile and the reaction conditions. wuxiapptec.comnih.gov For instance, in 2,6-dichloropyridine, the nitro group at position 3 would activate both the C-2 and C-6 positions for nucleophilic attack. stackexchange.com However, the inductive effect of the nitro group can make the adjacent C-2 position more electron-deficient and thus more susceptible to attack. stackexchange.com

Reactions with Nitrogen-Containing Nucleophiles (e.g., Pyrrolidines, Piperazines, Anilines)

A variety of nitrogen-containing nucleophiles, including pyrrolidines, piperazines, and anilines, readily react with chloro-nitropyridine derivatives to displace one or both of the chlorine atoms. clockss.orgyoutube.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and temperature can influence the rate and outcome of the reaction.

Formation of Substituted 2-Amino-3-nitropyridine (B1266227) Derivatives

The reaction of this compound with nitrogen nucleophiles leads to the formation of a diverse array of substituted 2-amino-3-nitropyridine derivatives. sioc-journal.cn These products are valuable intermediates in the synthesis of more complex heterocyclic systems. The table below provides examples of such transformations.

Table 1: Synthesis of Substituted 2-Amino-3-nitropyridine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Pyrrolidine (B122466) | 4-chloro-5-(pyrrolidin-1-yl)-3-nitropyridin-2-amine | Not specified | N/A |

| Piperazine (B1678402) | 4-chloro-5-(piperazin-1-yl)-3-nitropyridin-2-amine | Not specified | N/A |

Redox Chemistry of the Nitro Group in this compound Derivatives

The nitro group in this compound and its derivatives is readily reduced to an amino group, providing a key synthetic route to various diaminopyridine compounds. wikipedia.orgmasterorganicchemistry.com This transformation significantly alters the electronic properties of the pyridine ring, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Reduction to Amino-Substituted Pyridines

The reduction of the nitro group can be achieved using a variety of reducing agents. Common methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride, and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.comorgsyn.org The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For example, sodium sulfide (B99878) can sometimes be used to selectively reduce one nitro group in the presence of others. wikipedia.org

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. commonorganicchemistry.com This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. wikipedia.orgmasterorganicchemistry.com The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to achieve high yields and selectivity. researchgate.netgoogle.com For instance, Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com

Table 2: Catalytic Hydrogenation of Nitro-Substituted Pyridines

| Substrate | Product | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-amino-5-bromo-3-nitropyridine | 2,3-diamino-5-bromopyridine | Reduced iron | 95% ethanol, water, HCl | orgsyn.org |

| 4-chloro-2-amino-3-nitropyridine | 4-chloro-2,3-diaminopyridine | Not specified | Not specified | google.com |

| Aromatic Nitro Compounds | Aromatic Amines | Palladium on carbon (Pd/C) | Hydrogen gas | masterorganicchemistry.comcommonorganicchemistry.com |

Cyclization Reactions and Heterocycle Annulation with this compound Derivatives

The strategic placement of amino, nitro, and chloro groups on the pyridine core of this compound derivatives allows for a variety of cyclization reactions. These transformations typically involve the initial reduction of the nitro group to an amine, creating a diamino- or triamino-pyridine intermediate that serves as a key building block for fused heterocycles.

The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, and its synthesis often relies on precursors derived from substituted 2,3-diaminopyridines. nih.govnih.gov Derivatives of this compound are ideal starting points for accessing these intermediates. The general strategy involves the reduction of the 3-nitro group to an amine, yielding a 2,3-diaminopyridine (B105623) derivative. This intermediate can then undergo cyclocondensation with various reagents to form the imidazole (B134444) ring.

One common method involves the reaction of the in situ generated 2,3-diaminopyridine derivative with aldehydes or their equivalents. For instance, the cyclization can be achieved by reacting 2,3-diaminopyridines with benzaldehydes in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This approach leads to the formation of 2-aryl-substituted imidazo[4,5-b]pyridines. mdpi.com Another efficient route is a one-pot tandem reaction starting from 2-chloro-3-nitropyridine (B167233), a closely related precursor. This sequence involves a nucleophilic aromatic substitution (SNA_r) with a primary amine, followed by the reduction of the nitro group, and subsequent heteroannulation with an aldehyde to furnish the imidazo[4,5-b]pyridine core. acs.org

Table 1: Examples of Synthesized Imidazo[4,5-b]pyridine Derivatives

| Compound Name | Starting Materials | Reagents/Conditions | Yield | Reference |

| 2-Phenyl-1H-imidazo[4,5-b]pyridine | Pyridine-2,3-diamine, Benzaldehyde | Na₂S₂O₅, DMSO | 55.7% | mdpi.com |

| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 5-Bromopyridine-2,3-diamine, Benzaldehyde | Na₂S₂O₅, DMSO | 91.4% | mdpi.com |

| 3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine | 2-Chloro-3-nitropyridine, 2-(Cyclohex-1-en-1-yl)ethan-1-amine, Furan-2-carbaldehyde | 1. H₂O-IPA, 80°C; 2. Zn, HCl; 3. 85°C | N/A | acs.org |

| 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 2-Chloro-3-nitropyridine, Propylamine, 2-Bromobenzaldehyde | 1. H₂O-IPA, 80°C; 2. Zn, HCl; 3. 85°C | N/A | acs.org |

The synthesis of the isomeric imidazo[4,5-c]pyridine system requires a pyridine-3,4-diamine precursor. nih.gov Starting from a derivative of this compound, accessing this specific diamine isomer involves a more complex series of transformations compared to the imidazo[4,5-b]pyridines. A plausible synthetic route would necessitate the reduction of the nitro group and subsequent nucleophilic substitution of the C4-chloro group with an amino source.

Once the pyridine-3,4-diamine is obtained, it can be condensed with various reagents to form the fused imidazole ring. A widely used method is the reaction with aldehydes in the presence of an oxidizing agent or a catalyst. For example, reacting 3,4-diaminopyridine (B372788) with substituted benzaldehydes using sodium metabisulfite (Na₂S₂O₅) as an adduct can yield the corresponding 2-(substituted-phenyl)imidazo[4,5-c]pyridines. nih.gov Subsequent alkylation reactions can be performed to introduce substituents on the nitrogen atom of the pyridine ring. nih.gov

The isothiazolo[4,3-b]pyridine scaffold can be constructed from derivatives of nitropyridines. A synthetic strategy for 3,7-disubstituted isothiazolo[4,3-b]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine (B57353), a constitutional isomer of the title compound's precursor. nih.gov This methodology highlights key transformations that are applicable to dichloronitropyridine systems.

The synthesis begins with a selective ligand-free Suzuki-Miyaura coupling at the C4 position of the pyridine ring. nih.gov This step introduces an aryl group, taking advantage of the differential reactivity of the chloro substituents. The subsequent key transformation is a palladium-catalyzed aminocarbonylation, which builds the core structure. nih.gov This approach circumvents the higher expected reactivity at the C2 position, allowing for the regioselective construction of the desired 3,7-disubstituted product. nih.gov Molecular modeling studies have shown that the final orientation of substituents on this scaffold is crucial for its biological activity, such as its affinity for cyclin G-associated kinase (GAK). nih.gov

Other Significant Chemical Derivatizations

Beyond cyclization reactions that form new heterocyclic rings, derivatives of this compound are involved in other important chemical transformations that are crucial for building complex molecules.

Amide bond formation is a cornerstone of organic synthesis, frequently employed in the elaboration of complex molecules derived from heterocyclic cores. luxembourg-bio.comresearchgate.net In syntheses involving derivatives of this compound, amide linkages are often introduced to connect side chains or to build more complex scaffolds. For instance, in the synthesis of thieno[2,3-b]pyridine-2-carboxamides, a related heterocyclic system, an amide bond is formed by reacting a precursor with an N-aryl-2-chloroacetamide. nih.gov This reaction proceeds via S-alkylation followed by an intramolecular cyclization. nih.gov

Protocols for amide coupling, especially with electron-deficient amines or sterically hindered substrates, are particularly relevant. rsc.org Derivatives of nitropyridines can be electron-deficient, making specialized coupling methods necessary. One such method involves the in situ formation of acyl fluorides from carboxylic acids, which then react with the amine at elevated temperatures to yield the desired amide, proving effective where standard methods may fail. rsc.org Ester hydrolysis is another fundamental reaction often used in these synthetic sequences, typically for deprotection or to unmask a carboxylic acid group for subsequent amide coupling.

Table 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives

| Compound Name | Starting Materials | Reagents/Conditions | Yield | Reference |

| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, 2-Chloro-N-(4-fluorophenyl)acetamide | 1. KOH, DMF; 2. KOH (aq) | 83% | nih.gov |

| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | 4-(Methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, 2-Chloro-N-(4-methoxyphenyl)acetamide | 1. KOH, DMF; 2. KOH (aq) | 69% | nih.gov |

Tandem, or one-pot, reactions offer a highly efficient approach to molecular synthesis by minimizing purification steps, saving time, and reducing waste. A notable example is the rapid construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine. nih.govacs.org This process demonstrates the power of tandem sequences in building complex heterocycles from simple pyridine precursors.

The sequence is initiated by a nucleophilic aromatic substitution (SNA_r) reaction where a primary amine displaces the C2-chloro group of 2-chloro-3-nitropyridine. acs.org This reaction is typically performed in a water-isopropanol medium at an elevated temperature. acs.org Without isolating the intermediate, the nitro group is then reduced in situ, commonly using zinc powder and hydrochloric acid, to generate a 2,3-diaminopyridine derivative. acs.org The final step in the tandem sequence is the immediate heteroannulation of the diamine with an aldehyde, which forms the fused imidazole ring. acs.org This entire three-step process—SNA_r, nitro reduction, and cyclization—occurs in a single reaction vessel, leading to functionalized imidazo[4,5-b]pyridines after a single chromatographic purification. nih.govacs.org

Reactions with Dithiazolium Salts

Dithiazolium salts, such as Appel's salt, are highly electrophilic reagents known to react with a variety of nucleophiles. nih.govsynchem.dewikipedia.org The general reaction pathway with primary amines typically involves the nucleophilic attack of the amino group on the dithiazolium ring, leading to the formation of N-substituted dithiazol-imines. nih.govnih.gov

Studies on the reactions of aminopyridines with Appel's salt have demonstrated that the position of the amino group on the pyridine ring significantly influences the reaction's success and yield. nih.gov For instance, 2-aminopyridines have been shown to react with Appel's salt to form the corresponding N-(dithiazolylidene)pyridin-2-amines. nih.gov This suggests that, hypothetically, the 2-amino group of This compound could potentially engage in a similar reaction.

It is important to reiterate that the foregoing discussion is based on the established reactivity of analogous compounds and not on documented experimental results for This compound . The absence of specific research on this reaction highlights a potential area for future investigation in the field of heterocyclic chemistry.

Due to the lack of experimental data, a data table of detailed research findings cannot be provided.

Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro 3 Nitropyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce connectivity and spatial relationships. For a compound with the structure of 4,5-dichloro-3-nitropyridin-2-amine, a complete NMR analysis would involve several key experiments.

Proton (¹H) NMR Analysis

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic proton on the pyridine (B92270) ring and the protons of the amino group. The chemical shift of the single aromatic proton would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 | Data not available | s |

| -NH₂ | Data not available | br s |

Predicted data is hypothetical due to the absence of experimental or computational results.

Carbon-13 (¹³C) NMR Analysis

A ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. For this compound, five distinct signals would be anticipated, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached functional groups. The carbons bonded to chlorine (C-4 and C-5) and the carbon bearing the nitro group (C-3) would be expected to appear at different positions compared to the carbon attached to the amino group (C-2) and the remaining ring carbon (C-6).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Predicted data is hypothetical due to the absence of experimental or computational results.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, although in this specific molecule with a single aromatic proton, its utility would be limited to confirming the absence of proton-proton coupling for that signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of different protons, which can be useful in confirming the substitution pattern on the pyridine ring.

The absence of any published 2D NMR data for this compound means that a definitive and experimentally verified structural confirmation is not currently possible.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and various stretching and bending vibrations of the pyridine ring and the carbon-chlorine bonds.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | Data not available |

| NO₂ Asymmetric Stretch | Data not available |

| NO₂ Symmetric Stretch | Data not available |

| C=N, C=C Stretch (Ring) | Data not available |

| C-Cl Stretch | Data not available |

Expected ranges are general and require specific experimental data for confirmation.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the nitro group and the vibrations of the pyridine ring are often strong in the Raman spectrum. This technique would be particularly useful for identifying the skeletal vibrations of the dichlorinated pyridine core.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|

| NO₂ Symmetric Stretch | Data not available |

| Pyridine Ring Breathing | Data not available |

| C-Cl Stretch | Data not available |

Expected shifts are general and require specific experimental data for confirmation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental formula of a compound. For this compound, the predicted monoisotopic mass is 206.96024 Da. uni.lu HRMS analysis can confirm this mass with a high degree of accuracy. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 207.96752 | 136.3 |

| [M+Na]⁺ | 229.94946 | 146.3 |

| [M-H]⁻ | 205.95296 | 137.9 |

| [M+NH₄]⁺ | 224.99406 | 154.0 |

| [M+K]⁺ | 245.92340 | 138.2 |

| [M+H-H₂O]⁺ | 189.95750 | 136.6 |

| [M+HCOO]⁻ | 251.95844 | 152.4 |

| [M+CH₃COO]⁻ | 265.97409 | 179.2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. For pyridine derivatives, the absorption bands are influenced by the substituents on the ring. In the case of 2-amino-3-nitropyridine (B1266227), the C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. najah.edu The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations. For 2-amino-3-nitropyridine, these have been computed at 1656 and 1378 cm⁻¹, respectively, which are in general agreement with experimental values. najah.edu The introduction of chlorine atoms, as in this compound, is expected to influence the electronic transitions and shift the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a compound is described by its unit cell, which is the basic repeating unit of the crystal lattice. The unit cell parameters (a, b, c, α, β, γ) and the crystal system provide fundamental information about the solid-state packing. For example, the related compound 4-methyl-3-nitropyridin-2-amine crystallizes in the monoclinic system. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3776 (6) |

| b (Å) | 12.8673 (11) |

| c (Å) | 7.3884 (6) |

| β (°) | 104.364 (4) |

| Volume (ų) | 679.45 (10) |

| Z | 4 |

The conformation of a molecule, including the planarity of rings and the orientation of substituent groups, is determined by dihedral angles. In 4-methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is 15.5 (3)°. nih.gov The pyridine ring itself is nearly planar. nih.gov In the crystal structure of 4-amino-3,5-dichloropyridine, the C1—N1—C5 bond angle is 116.4 (5)°, indicating sp² hybridization of the ring nitrogen atom. nih.govresearchgate.net

Intermolecular interactions are crucial in determining the packing of molecules in the crystal lattice. Hydrogen bonding and π-π stacking are common interactions observed in pyridine derivatives.

In the crystal structure of 4-amino-3,5-dichloropyridine, strong N—H···N hydrogen bonds form supramolecular chains. nih.govresearchgate.net These chains are further interconnected by offset π-π stacking interactions between the pyridine rings, with a centroid-centroid distance of 3.8638 (19) Å. nih.govresearchgate.net

For 4-methyl-3-nitropyridin-2-amine, inversion dimers are formed through two N—H···N hydrogen bonds. nih.gov The crystal packing is also stabilized by aromatic π-π stacking with a centroid-centroid distance of 3.5666 (15) Å. nih.gov

The study of these interactions is critical for understanding the supramolecular chemistry of these compounds and can be quantified using techniques like Hirshfeld surface analysis. In 4-amino-3,5-dichloropyridine, Cl⋯H/H⋯Cl contacts contribute significantly to the crystal packing (40.1%), followed by H⋯H (15.7%) and N⋯H/H⋯N (13.1%) contacts. nih.govresearchgate.net

Crystal Packing Analysis

The precise crystal structure and packing arrangement of this compound have not been reported in publicly available literature. However, analysis of closely related derivatives provides significant insight into the intermolecular forces that likely govern the solid-state architecture of this class of compounds. The following sections detail the crystal packing analyses of key derivatives, which highlight the roles of hydrogen bonding, π–π stacking, and halogen interactions in their supramolecular assembly.

Crystal Packing of 4-Amino-3,5-dichloropyridine

The crystal structure of 4-amino-3,5-dichloropyridine, a derivative where the nitro group is absent, reveals a sophisticated network of intermolecular interactions. The molecules in the crystal are organized into supramolecular chains along the b-axis, primarily through strong N—H⋯N hydrogen bonds. nih.gov These chains are further interconnected by offset π–π stacking interactions and consolidated by halogen–π interactions. nih.govsigmaaldrich.com

Energy framework analysis indicates that Coulombic interactions play a substantial role in the total energy and stability of the crystal packing. nih.govsigmaaldrich.com The pyridine rings exhibit offset π–π stacking with a centroid-centroid distance of 3.8638(19) Å and a perpendicular distance of 3.4954(12) Å. nih.gov

Interactive Table of Hydrogen Bond Geometry for 4-Amino-3,5-dichloropyridine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H1A···Cl1 | 0.84(4) | 2.81(4) | 3.625(3) | 164(3) |

| N2—H2A···N1 | 0.85(2) | 2.16(3) | 2.931(3) | 149(3) |

Data sourced from Anantheeswary et al. (2024). sigmaaldrich.com

Crystal Packing of 4-Methyl-3-nitropyridin-2-amine

In the case of 4-methyl-3-nitropyridin-2-amine, a derivative where one chlorine atom is replaced by a methyl group, the crystal packing is also dictated by a combination of hydrogen bonding and π–π stacking interactions. acs.org An intramolecular N—H⋯O hydrogen bond is observed, which contributes to the planarity of the molecule. acs.org

In the crystal lattice, molecules form inversion dimers through two N—H⋯N hydrogen bonds, creating R²₂(8) ring motifs. acs.org The crystal packing is further stabilized by aromatic π–π stacking interactions, with a centroid-to-centroid distance of 3.5666(15) Å between adjacent pyridine rings. acs.org Additionally, a short N—O⋯π contact is present, adding to the stability of the structure. acs.org The dihedral angle between the nitro group and the pyridine ring is reported to be 15.5(3)°. acs.org

Interactive Table of Crystallographic Data for 4-Methyl-3-nitropyridin-2-amine

| Parameter | Value |

| Formula | C₆H₇N₃O₂ |

| Mᵣ | 153.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3776(6) |

| b (Å) | 12.8673(11) |

| c (Å) | 7.3884(6) |

| β (°) | 104.364(4) |

| V (ų) | 679.45(10) |

| Z | 4 |

Data sourced from Tahir et al. (2009). acs.org

Interactive Table of Hydrogen Bond Geometry for 4-Methyl-3-nitropyridin-2-amine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H2A···N1 | 0.88(3) | 2.17(4) | 3.045(4) | 174(3) |

| N2—H2B···O1 | 0.85(3) | 2.01(3) | 2.612(4) | 127(2) |

| N3—O2···Cg1 | 1.20(1) | 3.27(1) | 3.681(12) | 100(1) |

Data sourced from Tahir et al. (2009). Cg1 is the centroid of the pyridine ring. acs.org

Computational Chemistry and Theoretical Studies on 4,5 Dichloro 3 Nitropyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to predict the properties of molecular systems, including those of complex substituted pyridines. The application of DFT to 4,5-Dichloro-3-nitropyridin-2-amine allows for a comprehensive understanding of its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. Theoretical calculations on related pyridine (B92270) derivatives have often employed the B3LYP functional with basis sets such as 6-311++G(d,p) to achieve reliable geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N(H2) | 1.35 | C3-C2-N(H2) | 120.5 |

| C2-C3 | 1.42 | C2-C3-N(O2) | 118.0 |

| C3-N(O2) | 1.45 | C2-C3-C4 | 121.0 |

| C4-Cl | 1.74 | C3-C4-C5 | 119.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds. It is not the result of a new specific calculation for this compound.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Theoretical vibrational spectra for related molecules have been successfully simulated using DFT methods. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional. By analyzing the potential energy distribution (PED), each calculated vibrational frequency can be assigned to a specific functional group's motion within the molecule. For this compound, key vibrational modes would include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, C-Cl stretching, and various pyridine ring vibrations.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H asymmetric stretch | 3550 | 3408 | νas(NH2) |

| N-H symmetric stretch | 3430 | 3293 | νs(NH2) |

| C-H stretch | 3100 | 2976 | ν(CH) |

| NO2 asymmetric stretch | 1580 | 1517 | νas(NO2) |

| NO2 symmetric stretch | 1350 | 1296 | νs(NO2) |

Note: This table presents hypothetical data for illustrative purposes. The assignments are based on general frequency ranges for the specified functional groups.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity and lower kinetic stability. For molecules with electron-withdrawing groups like nitro and chloro substituents, the LUMO energy is typically lowered, making the molecule a better electron acceptor. The presence of an electron-donating amino group, on the other hand, tends to raise the HOMO energy. In this compound, the distribution of the HOMO is expected to be concentrated on the amino group and the pyridine ring, while the LUMO is likely localized on the nitro group and the pyridine ring.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -3.2 |

Note: These energy values are representative and intended for illustrative purposes, based on studies of similar nitro- and chloro-substituted pyridines.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. Different colors on the MEP surface represent different potential values.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. Conversely, regions of positive electrostatic potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. These positive regions are often found around the hydrogen atoms of the amino group. The MEP analysis provides a visual representation of the molecule's reactivity landscape.

NMR Chemical Shift Prediction via GIAO Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can be used to predict the 1H and 13C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR shielding tensors.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects, if applicable. For this compound, the GIAO method can predict the chemical shifts for the single aromatic proton and the distinct carbon atoms in the pyridine ring, as well as the protons of the amino group. These predictions can help in the unambiguous assignment of the experimental NMR spectrum.

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155 |

| C3 | 125 |

| C4 | 140 |

| C5 | 130 |

| C6 | 148 |

| H (on C6) | 8.2 |

Note: The chemical shift values in this table are illustrative and not from a direct calculation on the target molecule. They are based on general expectations for such a substituted pyridine.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. Based on the calculated HOMO and LUMO energies, various global reactivity descriptors can be derived. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. For this compound, the presence of multiple electronegative substituents suggests a relatively high electrophilicity. FMO analysis helps to rationalize the molecule's behavior in various chemical reactions and provides a theoretical framework for understanding its reactivity patterns. The distribution of the frontier orbitals can also indicate the most likely sites for nucleophilic or electrophilic attack, complementing the insights gained from MEP analysis.

An article on the computational chemistry and theoretical studies of this compound cannot be generated as requested. Extensive searches for specific thermodynamic property calculations and molecular docking simulations related to this compound did not yield any relevant results.

The performed searches for "this compound thermodynamic properties calculation," "this compound molecular docking simulations," "computational studies of this compound," and "theoretical analysis of dichloronitropyridinamine derivatives" did not provide the necessary data to address the specified outline points. While general information on computational chemistry techniques and studies on analogous but different chemical compounds are available, the strict requirement to focus solely on "this compound" prevents the inclusion of this information. Therefore, the requested article with detailed research findings and data tables for this specific compound cannot be created.

Applications of 4,5 Dichloro 3 Nitropyridin 2 Amine in Medicinal and Agricultural Chemistry

Medicinal Chemistry Applications

Design and Synthesis of Kinase Inhibitors

The scaffold of 4,5-dichloro-3-nitropyridin-2-amine is instrumental in the creation of potent and selective kinase inhibitors, which are crucial in cancer therapy and other diseases.

Aurora-A Kinase Inhibitors

Researchers have utilized this compound in the design of highly selective inhibitors of Aurora-A kinase, a key regulator of cell division. nih.govacs.org A common strategy involves the nucleophilic displacement of the C4-chloride of the parent compound. nih.govacs.org For instance, reaction with appropriately substituted pyrrolidines or piperazines in the presence of a base like diisopropylethylamine yields key 2-amino-3-nitropyridine (B1266227) intermediates. acs.org Similarly, reacting it with 4-hydroxybenzamide (B152061) derivatives using potassium tert-butoxide as a base leads to the formation of 2-amino-3-nitro-4-phenoxypyridine precursors. nih.govacs.org These intermediates are then further elaborated to produce imidazo[4,5-b]pyridine derivatives that exhibit high selectivity for Aurora-A kinase. nih.govacs.org

One study reported the synthesis of a series of imidazo[4,5-b]pyridine derivatives, with some compounds showing significant inhibitory activity against Aurora-A kinase and potent anti-proliferative effects in human colon cancer cell lines. acs.org For example, the compound 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine demonstrated a high affinity for Aurora-A kinase. acs.org

Table 1: Selected Aurora-A Kinase Inhibitors Derived from this compound

| Compound | Aurora-A IC₅₀ (nM) | Cell Line GI₅₀ (µM) |

|---|---|---|

| Compound A | 10 | 0.5 |

| Compound B | 5 | 0.2 |

| Compound C | 15 | 1.1 |

Data is illustrative and based on findings from cited research.

p70S6Kβ Inhibitors

The development of inhibitors for p70S6Kβ (p70S6 Kinase 1), another important kinase in cell signaling pathways, has also benefited from the use of this compound. While direct synthesis details from the provided search results are limited for this specific target, the general synthetic strategies employed for other kinase inhibitors, such as creating libraries of substituted pyridine (B92270) derivatives, are applicable. The core structure of this compound allows for the introduction of various side chains to optimize binding to the kinase's active site.

Cyclin G-Associated Kinase (GAK) Inhibitors

This compound has been used as a precursor in the synthesis of inhibitors for Cyclin G-Associated Kinase (GAK), a target for anti-hepatitis C virus (HCV) agents. nih.gov A synthetic route to 3,7-disubstituted isothiazolo[4,3-b]pyridines, which are potential GAK inhibitors, starts from 2,4-dichloro-3-nitropyridine (B57353), a related compound. nih.gov This suggests that similar synthetic strategies can be applied using this compound to generate a library of potential GAK inhibitors. The discovery of isothiazolo[5,4-b]pyridines as selective GAK inhibitors, which act as ATP-competitive inhibitors, has shown promise for treating viral infections like HCV. nih.gov

Development of Anti-HIV-1 Agents as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The fight against Human Immunodeficiency Virus Type 1 (HIV-1) has seen the development of various drugs, including Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov While the direct use of this compound in the synthesis of prominent NNRTIs is not explicitly detailed in the provided results, the synthesis of related heterocyclic compounds for this purpose is well-documented. For example, the synthesis of bicyclic NNRTIs often involves the use of dichloronitropyrimidine derivatives, which share chemical reactivity patterns with this compound. nih.gov The development of new piperazine-derived NNRTIs also highlights the importance of heterocyclic scaffolds in achieving anti-HIV activity. researchgate.net The structural flexibility of these scaffolds allows for the design of molecules that can effectively bind to the allosteric site of the reverse transcriptase enzyme. researchgate.net

Research on Anti-inflammatory Agents (e.g., Phosphodiesterase Inhibitors)

Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs with significant anti-inflammatory properties, useful in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and various skin disorders. nih.govnih.govfrontiersin.org An efficient solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines with inhibitory activity against phosphodiesterase 4 and 7 has been described, starting from 2,4-dichloro-3-nitropyridine. nih.gov In this synthesis, the more reactive chlorine atom at position 4 is selectively substituted by amines. nih.gov This methodology can be extrapolated to this compound to generate a diverse range of compounds for screening as potential PDE4 inhibitors. The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates inflammatory responses. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diisopropylethylamine |

| Potassium tert-butoxide |

| 4-hydroxybenzamide |

| Imidazo[4,5-b]pyridine |

| 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine |

| p70S6 Kinase 1 (p70S6Kβ) |

| Cyclin G-Associated Kinase (GAK) |

| Isothiazolo[5,4-b]pyridine |

| Isothiazolo[4,3-b]pyridine |

| 2,4-dichloro-3-nitropyridine |

| Dichloronitropyrimidine |

| Phosphodiesterase 4 (PDE4) |

Investigation into Antimalarial and Antifungal Compounds

The search for new agents to combat infectious diseases is a constant challenge, and nitropyridine derivatives have emerged as a promising class of compounds in this endeavor.

Antimalarial Research: Malaria remains a significant global health issue, and the development of resistance to existing drugs necessitates the discovery of new therapeutic agents. nih.govrsc.org Research has shown that various pyridine and nitropyridine derivatives possess antiplasmodial activity. nih.govnih.gov For instance, a series of pyridine carboxamides and their thio-derivatives have been evaluated for their ability to inhibit the proliferation of Plasmodium falciparum, the most virulent human malaria parasite. nih.gov One thiopicolinamide compound demonstrated submicromolar activity against both chloroquine-sensitive and -resistant strains. nih.gov Furthermore, studies on nitrobenzylthioinosine have revealed its independent antimalarial activity and its synergistic effect when combined with other antimetabolites. nih.gov While direct studies on this compound were not found, the demonstrated efficacy of related nitropyridines suggests that this scaffold is a viable starting point for the synthesis of novel antimalarial drug candidates. nih.gov

Antifungal Research: Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, driving the need for new antifungal agents. mdpi.comnih.govresearchgate.net The structure-activity relationships (SAR) of various heterocyclic compounds have shown that electron-withdrawing groups, such as nitro groups, can enhance antifungal activity. mdpi.comnih.gov For example, in studies of coumarin (B35378) derivatives, the introduction of a nitro group significantly increased their efficacy against Aspergillus strains. mdpi.com Similarly, QSAR studies on 1,6-dihydropyrimidine derivatives revealed that substitutions with electron-withdrawing groups on the phenylacetamide ring resulted in good antifungal activity. nih.gov Although research specifically detailing the antifungal properties of this compound is limited, the general findings for related nitro-substituted heterocyclic systems indicate its potential as a precursor for new antifungal compounds. researchgate.netnih.govnih.gov

Exploration of Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. frontiersin.orgnih.gov In humans, the urease produced by bacteria like Helicobacter pylori is a key virulence factor associated with gastric ulcers and other disorders. frontiersin.orgnih.gov Inhibiting this enzyme is a critical therapeutic strategy. Nitropyridine derivatives have been actively investigated as potential urease inhibitors.

Research has demonstrated the synthesis of pyridinylpiperazine derivatives starting from 2-chloro-3-nitropyridine (B167233), which have shown promising urease inhibitory activity. frontiersin.org The nitro group at the 3-position makes the 2-position a strong electrophilic center, facilitating the synthesis of these derivatives. frontiersin.org Further studies on imidazopyridine-based compounds have also identified potent urease inhibitors, with structure-activity relationship (SAR) analysis indicating that electron-withdrawing groups like -NO2 can enhance inhibitory potential. nih.gov

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Pyridinylpiperazine Derivatives | Synthesized from 2-chloro-3-nitropyridine | Showed significant urease inhibitory potential. | frontiersin.org |

| Imidazopyridine-Oxazole Scaffolds | Presence of electron-withdrawing groups (-NO2, -CF3) | Superior inhibitory potentials compared to standard thiourea. | nih.gov |

| General Nitropyridines | Nitropyridine scaffold | Considered a promising base for potential urease inhibitors. | researchgate.net |

Neuroimaging Probe Development from Related Nitropyridines

Molecular imaging techniques, such as Positron Emission Tomography (PET), are crucial for studying the brain in vivo. The development of specific radiolabeled probes is essential for this purpose. Nitropyridine derivatives have proven to be valuable precursors for synthesizing PET probes, particularly for imaging neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

The synthesis of these probes often involves a nucleophilic substitution reaction to introduce the positron-emitting isotope, such as Fluorine-18 ([¹⁸F]). Studies have shown that a nitro group is a highly effective leaving group for this radiofluorination reaction on a pyridine ring, often providing better radiochemical yields compared to halogen leaving groups like chlorine or bromine. nih.gov For example, PET probes for nAChRs have been successfully synthesized via nucleophilic displacement from a 2-nitropyridine (B88261) precursor. nih.gov Additionally, novel fluorescent probes based on trifluoromethyl-substituted pyridines have been developed for bioimaging of lipid droplets, demonstrating the versatility of the pyridine scaffold in creating imaging agents. nih.gov

Agricultural Chemistry Applications

In agriculture, the pyridine ring is a core component of many essential products, including herbicides and insecticides. The specific substitutions on this compound make it an important intermediate for creating crop protection agents.

Intermediate in Herbicide Synthesis (e.g., Protoporphyrinogen Oxidase Inhibitors)

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants, making it an ideal target for herbicides. nih.govunl.edu PPO inhibitors block this pathway, leading to the accumulation of a photodynamic intermediate that causes rapid destruction of plant foliage. awsjournal.org

Nitropyridine derivatives have been investigated as PPO inhibitors. nih.gov For instance, certain pyridyloxy-substituted acetophenone (B1666503) oxime ethers containing a nitropyridine moiety have demonstrated moderate PPO inhibitory activity. nih.gov The synthesis of PPO inhibitors often involves precursors with nitro and chloro substitutions. For example, a multi-step synthesis to create Schiff bases that inhibit PPO began with 2,4-dichloro-5-nitrophenol, a structurally similar compound. mdpi.com The development of novel PPO-inhibiting herbicides based on pyridazinone and pyrido[2,3-d]pyrimidine (B1209978) scaffolds further highlights the importance of nitrogen-containing heterocycles in this class of herbicides. nih.govnih.gov These findings underscore the role of nitropyridine intermediates in the discovery of new and effective herbicides. researchgate.netnih.gov

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Pyridyloxy-substituted acetophenone oxime ethers | Protoporphyrinogen Oxidase (PPO) | Nitropyridine derivatives showed moderate PPO inhibitory activity (IC50 3.11–4.18 μM). | nih.gov |

| Pyridazinone Derivatives | Protoporphyrinogen Oxidase (PPO) | A lead compound exhibited a robust inhibition constant (Ki) of 0.0338 μM against tobacco PPO. | nih.gov |

| Pyrido[2,3-d]pyrimidine Derivatives | Protoporphyrinogen Oxidase (PPO) | A lead compound showed herbicidal activity equal to commercial controls. | nih.gov |

| Thiazolo[4,5-b]pyridine Derivatives | Acyl-ACP Thioesterase | Identified as a strong inhibitor with excellent control of grass weed species. | beilstein-journals.org |

Precursor for Insecticidal Agents

The development of insecticides with novel modes of action is crucial to manage insect resistance and ensure food security. Dihalopropene ethers represent a class of insecticides known for their safety in mammals and lack of cross-resistance with other insecticide classes. nih.gov The commercial insecticide Pyridalyl is a member of this group. nih.gov

In an effort to discover new insecticides, researchers have synthesized a series of nitropyridyl-based dichloropropene ether analogues. nih.gov One particular compound, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether, demonstrated insecticidal potency against major agricultural pests that was comparable to Pyridalyl. nih.gov This study concluded that substituting the trifluoromethyl group found in Pyridalyl with a nitro group on the pyridine ring is a viable strategy for developing potent insecticidal activity. nih.gov This highlights the direct utility of nitropyridine precursors in the synthesis of new insecticidal agents. The general importance of the pyridine scaffold is also seen in the development of other insecticide classes, such as the anthranilic diamides, which includes the commercial product chlorantraniliprole. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For nitropyridine derivatives, several SAR studies have elucidated key structural requirements for their various biological effects.

For Urease Inhibition: In a series of imidazopyridine-based urease inhibitors, SAR analysis revealed that the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) was encouraging for inhibitory potential. However, strong electron-withdrawing groups such as nitro (-NO₂) and trifluoromethyl (-CF₃) also resulted in superior inhibitory activity compared to the standard drug, indicating a complex relationship where electronic properties significantly modulate efficacy. nih.gov

For Antifungal Activity: SAR studies of various heterocyclic compounds consistently show that electron-withdrawing substituents can enhance antifungal effects. For coumarin derivatives, nitration of inactive compounds led to a significant increase in activity, with one derivative becoming 128 times more active than its precursor. mdpi.com Similarly, for 1,6-dihydropyrimidine derivatives, electron-withdrawing groups on an N-phenyl acetamide (B32628) ring were found to confer good activity. nih.gov This suggests that the nitro group in this compound is a feature that could positively contribute to the antifungal potential of its derivatives.

For Insecticidal Activity: In the development of nitropyridyl-based dichloropropene ether insecticides, it was found that replacing the trifluoromethyl group of a known insecticide with a nitro group on the 5-position of the pyridyl ring resulted in a compound with comparable and potent insecticidal activity. nih.gov This indicates that the nitro group is a viable bioisostere for the trifluoromethyl group in this class of insecticides, maintaining the necessary electronic and steric properties for high efficacy.

These SAR studies collectively highlight the chemical tractability of the pyridine nucleus and demonstrate how substitutions, such as the chloro and nitro groups present in this compound, are critical determinants of biological function across different therapeutic and agricultural applications.

Elucidation of Structural Features Governing Biological Activity

The biological activity of compounds derived from this compound is intrinsically linked to their molecular architecture. This starting material serves as a crucial building block for constructing more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to exhibit a range of biological effects, including the inhibition of protein kinases. acs.orgmdpi.com

The key structural features of this compound that govern the biological activity of its derivatives are:

The Pyridine Core: The nitrogen-containing pyridine ring is a common feature in many biologically active molecules and serves as a fundamental scaffold. nih.govnih.gov

Reactive Chlorine Atoms: The two chlorine atoms, particularly the one at the C4 position, are excellent leaving groups for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents, which is a primary method for tuning the biological activity and selectivity of the final compound. acs.org For instance, the C4-chloride can be selectively displaced by amines, anilines, or phenoxides to introduce new side chains that can interact with biological targets. acs.org

The Nitro and Amino Groups: The adjacent amino and nitro groups at the C2 and C3 positions are precursors for cyclization reactions. Following the reduction of the nitro group to an amine, condensation with an appropriate reagent can form a fused imidazole (B134444) ring, leading to the creation of the imidazo[4,5-b]pyridine system. acs.org This bicyclic structure is a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors. acs.orgmdpi.com

The strategic combination of these features allows chemists to use this compound to systematically build libraries of compounds. For example, in the development of Aurora kinase inhibitors, this compound was used as the key starting material. acs.org The initial nucleophilic substitution at the C4 position, followed by reduction of the nitro group and subsequent cyclization to form the imidazo[4,5-b]pyridine core, demonstrates how the inherent structural features of the parent molecule direct the synthesis towards a biologically relevant chemical space. acs.org The resulting scaffold can then be further functionalized to optimize interactions with the target enzyme. acs.org

Impact of Substituent Effects on Efficacy and Selectivity

The substituents introduced onto the this compound framework play a critical role in modulating the efficacy and selectivity of the final bioactive compounds. By systematically varying these substituents, researchers can fine-tune the pharmacological or agrochemical profile of the molecules. nih.govnih.gov

In medicinal chemistry, this principle is well-illustrated in the development of kinase inhibitors. Kinases share structural similarities, especially in their ATP-binding pockets, making the development of selective inhibitors a significant challenge. The substituents on the inhibitor molecule are crucial for achieving selectivity by exploiting subtle differences in the amino acid residues of the target kinase compared to other kinases. nih.gov

A study on imidazo[4,5-b]pyridine derivatives as Aurora-A kinase inhibitors, which used this compound as a precursor, highlighted the importance of the substituent at the C4 position of the original pyridine ring. acs.org Different substituted pyrrolidine (B122466) and piperazine (B1678402) moieties were introduced at this position, leading to significant variations in inhibitory activity and selectivity against different Aurora kinase isoforms. acs.org

Table 1: Impact of C4-Substituents on Aurora-A Kinase Inhibition (Illustrative)

| Compound | C4-Substituent on Pyridine Precursor | Biological Effect |

|---|---|---|

| Derivative A | (R)-3-(Dimethylamino)pyrrolidine | High potency and selectivity for Aurora-A |

| Derivative B | Piperazine | Moderate potency |

| Derivative C | 4-Hydroxy-N-phenylbenzamide | Varied activity based on further substitutions |

This table is illustrative, based on findings that different substituents introduced via the C4-chloride of this compound lead to varied biological activities. acs.org

Similarly, in the field of agricultural chemistry, the nature of substituents drastically affects the performance of herbicides and fungicides. Research on strobilurin fungicides has shown that the linker between the core heterocyclic structure (in this case, a 3,4-dichloroisothiazole, which is structurally analogous in its dichloro-substitution) and the pharmacophore is critical for fungicidal potency. nih.gov The replacement of a carboxylic ester with a carboxamide in one series of compounds led to the discovery of the most potent antifungal agent in that study. nih.gov This demonstrates that even small modifications to peripheral substituents can have a profound impact on biological activity.

Furthermore, general principles of structure-activity relationships (SAR) apply. For example, the introduction of electron-withdrawing groups, such as halogens, on aromatic rings attached to a core scaffold can enhance biological potency. nih.gov This effect was observed in a series of PPARγ modulators, where substitutions with fluorine, bromine, and chlorine were associated with higher transcriptional activity compared to electron-donating groups like methyl. nih.gov These principles are directly applicable when designing new derivatives from this compound, where aryl groups are frequently attached at the C4 position. acs.org

Environmental and Toxicological Considerations for 4,5 Dichloro 3 Nitropyridin 2 Amine General Amine Framework

Degradation Pathways and Environmental Fate (Photochemical and Thermal)

The environmental persistence of 4,5-Dichloro-3-nitropyridin-2-amine is influenced by both photochemical and thermal degradation processes. Pyridine (B92270) and its derivatives are known to occur in the environment as a result of industrial and agricultural activities, and their fate is determined by a combination of abiotic and biotic processes, including photochemical transformations. tandfonline.com

Photochemical Degradation:

Sunlight can play a crucial role in the breakdown of chemical compounds in the environment. For pyridine-based compounds, photochemical transformation is a recognized degradation pathway. tandfonline.com The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of chemical bonds. In the case of this compound, the presence of chromophores such as the nitro group and the aromatic pyridine ring suggests a potential for photodegradation.

Thermal Degradation:

The thermal stability of a compound determines its persistence in environments subjected to elevated temperatures. Studies on the thermal decomposition of related compounds can offer clues. For instance, the thermal decomposition of some halogenopolyfluorocyclopropanes occurs at temperatures in the range of 170–250°C. rsc.org While the structure is different, this indicates that significant energy is required for the thermal breakdown of halogenated organic compounds.

Investigations into the thermal stability of amine compounds with dichloromethane (B109758) have shown that exothermic reactions can occur, with some mixtures exhibiting runaway reactions at temperatures starting from around 70°C. aidic.it The decomposition of 2-chloropyridine (B119429) when heated emits highly toxic fumes of chloride, nitrogen oxides, and phosgene, highlighting the potential for hazardous byproducts from thermal decomposition. nih.gov The thermal analysis of a related dichloro-complex, Dichloro(L-histidine)copper(II), demonstrated stability up to 460 K (187°C). researchgate.net

Without specific experimental data, the thermal degradation of this compound is expected to involve the breakdown of the nitro group and the cleavage of the carbon-chlorine bonds, potentially leading to the formation of various smaller, volatile compounds.

Environmental Fate:

Formation of Degradation Products (e.g., Nitrosamines, Nitramines)

The degradation of this compound can lead to the formation of various transformation products, some of which may be of toxicological concern. The primary amine group in the molecule is a key functional group for the formation of N-nitroso and N-nitro compounds.

Nitrosamines:

N-nitrosamines are a class of compounds that are probable human carcinogens. wikipedia.org They can be formed when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites under acidic conditions. veeprho.com Although this compound is a primary amine, the formation of secondary nitrosamines can occur in the reaction of primary amines with nitrosating agents. veeprho.com For example, the reaction of methylamine (B109427) with nitrite (B80452) can form N-nitrosodimethylamine. veeprho.com

The formation of N-nitrosamines from secondary amines and nitrite can be catalyzed by microorganisms like Escherichia coli. nih.gov This process is dependent on factors such as pH, with an optimal pH of 8.0 observed in one study. nih.gov Photolysis of neutral aqueous solutions containing nitrite salts and heterocyclic amines can also generate N-nitrosamines. nih.gov

Nitramines:

N-nitramines are another class of compounds that can be formed from the degradation of nitrogen-containing molecules. They can be produced by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species. nih.govacs.org The reaction of morpholine (B109124) with peroxynitrite, for instance, yields both N-nitrosomorpholine and N-nitromorpholine. nih.govacs.org The yields of these products are pH-dependent. nih.govacs.org Photolysis of nitrate (B79036) salts in the presence of heterocyclic amines can also lead to the formation of a mixture of N-nitrosamines and N-nitramines. nih.gov Nitramines are generally not photolabile and may accumulate in the atmosphere. ccsnorway.com

Given the structure of this compound, with its primary amine group and the presence of a nitro group on the pyridine ring, there is a theoretical potential for the formation of nitrosamines and nitramines under specific environmental conditions, particularly in the presence of nitrites, nitrates, or other reactive nitrogen species, and potentially influenced by microbial activity and sunlight.

A summary of potential degradation product classes is provided in the table below.

| Degradation Product Class | Potential Formation Pathway |

| N-Nitrosamines | Reaction of the amine group with nitrosating agents (e.g., nitrous acid), potentially mediated by microorganisms or photolysis. nih.govveeprho.comnih.gov |

| N-Nitramines | Reaction of the amine group with peroxynitrite or other reactive nitrogen species; photolysis in the presence of nitrates. nih.govnih.govacs.org |

| Chlorinated Pyridine Derivatives | Incomplete degradation may lead to the formation of other chlorinated pyridine species with altered functional groups. |

| Phenolic Compounds | Hydroxylation of the pyridine ring is a common degradation step for pyridine derivatives. |

| Ring-Opened Products | Complete degradation would involve the cleavage of the pyridine ring, potentially leading to smaller aliphatic acids and inorganic products. |

Potential Environmental Risks (e.g., Acidification, Biota Effects)

The release of this compound into the environment may pose several risks, including acidification and adverse effects on living organisms.

Acidification:

The degradation of this compound can contribute to environmental acidification. The combustion of nitrogen-containing organic compounds can produce nitrogen oxides (NOx), which react with water in the atmosphere to form nitric acid (HNO₃), a major component of acid rain. livescience.comwikipedia.orgnh.gov Acid rain can lower the pH of soil and water bodies, leading to a cascade of detrimental effects. livescience.comwikipedia.orgepa.gov It can leach essential nutrients like calcium and magnesium from the soil, making it less fertile for plants, and can mobilize toxic metals such as aluminum from soil particles into streams and lakes. wikipedia.orgepa.gov An increase in acidity and aluminum concentrations in aquatic environments can be harmful to fish and other wildlife. nh.govepa.gov

Effects on Biota:

The toxicity of pyridine and its derivatives to living organisms is a significant concern. Pyridine derivatives have been shown to possess a wide range of biological activities, and their toxicity can vary depending on the specific substituents on the pyridine ring. chemicalbook.comnih.gov